molecular formula C9H11N3S2 B1335357 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588674-76-4

5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1335357
CAS RN: 588674-76-4
M. Wt: 225.3 g/mol
InChI Key: JNRWERUYDGXLLT-UHFFFAOYSA-N
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Description

The compound “5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms, two nitrogen atoms, and one sulfur atom. The presence of the thienyl group (a sulfur-containing ring) and the triazole ring suggests that this compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. Attached to this ring would be a thienyl group (a five-membered ring containing four carbon atoms and one sulfur atom) and a methyl group (a carbon atom bonded to three hydrogen atoms) .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and participate in cycloaddition reactions. The thiol (-SH) group is a potential site for reactions such as oxidation or the formation of disulfide bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the thiol group in this compound could make it more reactive or give it a distinct smell. The triazole ring could contribute to its stability or its ability to participate in certain reactions .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, where it may serve as a building block for synthesizing peptides or small molecules that interact with proteins. Its unique structure allows for the creation of molecules that can bind to specific protein targets, aiding in the identification and analysis of protein functions within biological systems .

Anticancer Activity

Thiophene derivatives have been studied for their potential anticancer properties. The triazole-thiol moiety, in particular, is of interest for its ability to act as a pharmacophore in drug design. It could be used to synthesize new compounds with the potential to inhibit cancer cell growth or to be used as a prodrug that is activated in the cancerous environment .

Antioxidant Properties

The sulfur-containing thiol group in this compound suggests that it may exhibit antioxidant properties. Research on similar thiophene derivatives has shown that they can act as free radical scavengers, protecting cells from oxidative stress that can lead to chronic diseases .

Mechanism of Action

Without specific studies or data on this compound, it’s challenging to predict its mechanism of action. The biological activity of a compound can depend on many factors, including its ability to interact with biological targets such as proteins or DNA, its stability in a biological environment, and its ability to reach its target within a cell or organism .

Future Directions

The study of new triazole derivatives is a vibrant field of research, given their wide range of biological activities. Future research could explore the synthesis of this compound, its reactivity, its potential biological activities, and its safety profile .

properties

IUPAC Name

3-(5-ethylthiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S2/c1-3-7-4-6(5-14-7)8-10-11-9(13)12(8)2/h4-5H,3H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRWERUYDGXLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404720
Record name 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

588674-76-4
Record name 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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